3-Hydroxyxanthine dihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
58024-00-3 |
|---|---|
Molecular Formula |
C5H8N4O5 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
3-hydroxy-7H-purine-2,6-dione;dihydrate |
InChI |
InChI=1S/C5H4N4O3.2H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;;/h1,12H,(H,6,7)(H,8,10,11);2*1H2 |
InChI Key |
CNPGCLDOFHRKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O.O.O |
Origin of Product |
United States |
Chemical and Physical Properties
The distinct chemical and physical properties of 3-hydroxyxanthine (B80670) dihydrate are fundamental to its application in research. Its molecular structure features a purine (B94841) core with a hydroxyl group at the N3 position. X-ray diffraction studies have revealed that the crystal structure of 3-hydroxyxanthine dihydrate is triclinic. iucr.org The presence of the hydroxyl group and the two water molecules of hydration significantly influence its characteristics. ontosight.ai
Interactive Data Table: Physicochemical Properties of 3-Hydroxyxanthine
| Property | Value | Source |
| Molecular Formula | C5H4N4O3 | ontosight.ai |
| Monoisotopic Mass | 168.02834 Da | uni.lu |
| Appearance | Solid | |
| Solubility | Slightly soluble in water | ontosight.ai |
| Crystal System | Triclinic | iucr.org |
Note: Some physical properties like melting point and specific solubility values are not consistently reported across publicly available literature and are therefore excluded.
Synthesis of 3 Hydroxyxanthine Dihydrate
The synthesis of 3-hydroxypurines, including 3-hydroxyxanthine (B80670), can be achieved through various chemical routes. A common method involves the direct oxidation of the corresponding purine (B94841), such as guanine (B1146940), using a peroxy acid. bath.ac.uk This process typically forms a 3-oxide intermediate, which then rearranges to the 3-hydroxy-purine. bath.ac.uk
Another synthetic approach involves the nitrosation of 6-aminouracils, followed by a reaction with different arylideneanilines, which can yield new xanthine (B1682287) derivatives. scirp.orgresearchgate.net The specific synthesis of 3-hydroxyxanthine dihydrate requires careful control of reaction conditions to ensure the correct isomer is formed and subsequently hydrated.
Research Applications
Elucidation of Purine Metabolic Pathways
3-Hydroxyxanthine serves as a substrate for enzymes like xanthine (B1682287) oxidase, which catalyzes the final steps of purine breakdown. nih.govnih.gov By introducing this analog into a biological system, researchers can study the activity and characteristics of this enzyme. For example, studies have shown that bovine milk xanthine oxidase oxidizes 3-hydroxyxanthine to 3-hydroxyuric acid, and the rate of this reaction is pH-dependent, with the neutral form of the substrate being attacked more rapidly than the anion. nih.gov This type of research provides detailed mechanistic insights into enzyme function and the factors that regulate metabolic pathways. mdpi.com
Investigation of Antioxidant Properties
Some N-hydroxyxanthine derivatives have been reported to possess antioxidant properties. ontosight.ai Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. nih.gov The ability of 3-hydroxyxanthine to act as an antioxidant is an area of research interest, potentially contributing to the understanding of how purine derivatives can play a role in mitigating oxidative stress. ontosight.aiffhdj.com
Analytical Methods for Detection and Characterization
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for separating, identifying, and quantifying components in a mixture. wikipedia.org HPLC can be used to separate 3-hydroxyxanthine from other purine (B94841) metabolites in biological samples, allowing for its precise quantification. cdc.gov Different modes of chromatography, such as reversed-phase or ion-exchange, can be optimized for the specific properties of purine derivatives.
Spectroscopic and Spectrometric Methods
Mass Spectrometry (MS), often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a premier analytical tool for identifying and characterizing molecules based on their mass-to-charge ratio. wikipedia.orgsapub.org This technique provides definitive structural information and is essential for confirming the identity of 3-hydroxyxanthine and its metabolites in complex biological matrices. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is another common technique used for the analysis of purine compounds, which typically exhibit strong UV absorbance due to their aromatic ring systems. cdc.gov
X-ray Diffraction
For detailed structural elucidation in the solid state, single-crystal X-ray diffraction is the definitive method. This technique has been used to determine the precise three-dimensional arrangement of atoms in 3-hydroxyxanthine dihydrate, revealing bond lengths, bond angles, and the crystalline packing structure. iucr.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
